molecular formula C15H14F3N3O2S B2888387 (2-Methylthiazol-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034621-96-8

(2-Methylthiazol-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2888387
CAS No.: 2034621-96-8
M. Wt: 357.35
InChI Key: KJBUMFUJDOJQHI-UHFFFAOYSA-N
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Description

(2-Methylthiazol-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound characterized by its multi-ring structure and incorporation of both nitrogen and sulfur heteroatoms

Mechanism of Action

Biochemical Pathways

Without specific information about the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Given its structural similarity to other heterocyclic compounds, it may influence a variety of pathways involved in cellular signaling, metabolism, or gene expression .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its specific targets and mode of action. Without this information, it’s challenging to predict the exact effects of the compound. Based on its structural features, it might have potential therapeutic effects such as anti-inflammatory, antitumor, or antimicrobial activities .

Preparation Methods

The synthesis of (2-Methylthiazol-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone involves multiple steps:

  • Synthetic Routes: : Typically, the process begins with the preparation of the thiazole ring via cyclization of an appropriate precursor. The pyrrolidine ring is separately synthesized and coupled with a trifluoromethylpyridinyl group. The two major fragments are then linked via nucleophilic substitution or amide bond formation.

  • Reaction Conditions: : These reactions require precise control of temperature, pH, and the presence of specific catalysts. In industrial settings, conditions such as high-pressure reactors and automated synthesizers may be used to optimize yield and purity.

  • Industrial Production Methods: : Large-scale synthesis typically employs continuous flow reactors to maintain consistent conditions and maximize throughput. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are essential to ensure the final product's purity.

Chemical Reactions Analysis

(2-Methylthiazol-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone exhibits diverse chemical reactivity:

  • Types of Reactions

    • Oxidation: : This compound can undergo oxidation, particularly at the thiazole ring.

    • Reduction: : Reduction reactions typically target the carbonyl group adjacent to the pyrrolidine ring.

    • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur at various sites on the molecule.

  • Common Reagents and Conditions

    • Oxidizing agents: : Potassium permanganate, chromium trioxide.

    • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

    • Substitution reagents: : Halogenating agents (bromine, chlorine), nucleophiles (amines, alcohols).

  • Major Products Formed: : These reactions can lead to various derivatives with altered pharmacological or material properties, expanding the utility of the parent compound in research and applications.

Scientific Research Applications

This compound has a broad spectrum of research applications:

  • Chemistry: : Its unique structure makes it a valuable scaffold in the design of new molecules with potential catalytic or binding properties.

  • Biology: : In biological studies, it may act as a probe to investigate enzyme activities or receptor-ligand interactions.

  • Medicine: : There is potential for this compound or its derivatives to be developed as pharmaceuticals, particularly in areas requiring modulation of biochemical pathways.

  • Industry: : It could be used in material sciences to create new polymers or as a precursor in the synthesis of complex organic materials.

Comparison with Similar Compounds

Comparing (2-Methylthiazol-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone to similar compounds highlights its uniqueness:

  • Similar Compounds

    • (2-Methylthiazol-4-yl)(3-((3-trifluoromethylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone: : Similar structure but differing in the position of trifluoromethyl substitution, impacting its reactivity and interactions.

    • (2-Methylthiazol-4-yl)(3-((4-fluoropyridin-2-yl)oxy)pyrrolidin-1-yl)methanone: : Variation in the halogen substituent, affecting its chemical and biological properties.

This compound's multifaceted nature ensures its ongoing relevance in scientific research and industrial applications. From synthetic routes to potential pharmaceutical development, its versatility is apparent in every aspect.

Properties

IUPAC Name

(2-methyl-1,3-thiazol-4-yl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O2S/c1-9-20-12(8-24-9)14(22)21-5-3-11(7-21)23-13-6-10(2-4-19-13)15(16,17)18/h2,4,6,8,11H,3,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBUMFUJDOJQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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